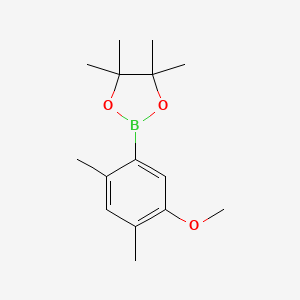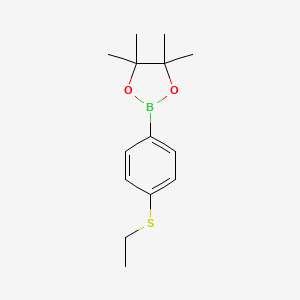
2-(4-(Ethylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Ethylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in cross-coupling reactions. This compound features a boron atom within a dioxaborolane ring, which is bonded to a phenyl group substituted with an ethylthio group.
Preparation Methods
The synthesis of 2-(4-(Ethylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups. Industrial production methods often involve optimizing these reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-(4-(Ethylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the ethylthio group or the phenyl ring.
Substitution: The compound is particularly known for its role in substitution reactions, especially in the Suzuki–Miyaura coupling. Common reagents include palladium catalysts and bases such as potassium carbonate. The major products formed are typically biaryl compounds.
Scientific Research Applications
2-(4-(Ethylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used extensively in scientific research, particularly in:
Chemistry: It is a key reagent in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: The compound can be used to modify biomolecules for various studies.
Mechanism of Action
The primary mechanism by which 2-(4-(Ethylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is through the Suzuki–Miyaura coupling reaction. In this reaction, the boron atom in the dioxaborolane ring participates in a transmetalation step with a palladium catalyst, facilitating the formation of a new carbon-carbon bond . The molecular targets are typically organic halides, and the pathways involved include oxidative addition, transmetalation, and reductive elimination.
Comparison with Similar Compounds
Similar compounds to 2-(4-(Ethylthio)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include other organoboron compounds used in cross-coupling reactions, such as:
- Phenylboronic acid
- 4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane
- 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
What sets this compound apart is the presence of the ethylthio group, which can influence its reactivity and the types of products formed in reactions .
Properties
Molecular Formula |
C14H21BO2S |
|---|---|
Molecular Weight |
264.2 g/mol |
IUPAC Name |
2-(4-ethylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H21BO2S/c1-6-18-12-9-7-11(8-10-12)15-16-13(2,3)14(4,5)17-15/h7-10H,6H2,1-5H3 |
InChI Key |
CMIIBFLRPIVTRE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)SCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-((3R,4S)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14022336.png)
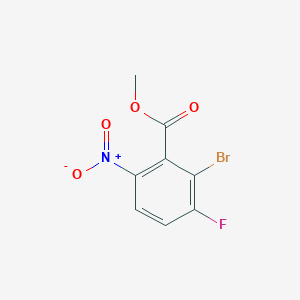
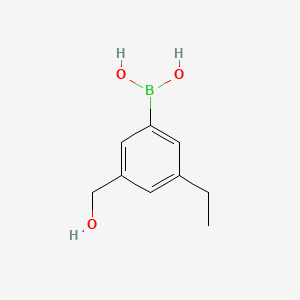
![1H-4,9a-Ethanocyclohepta[c]pyran, 2,4-pentadienoic acid deriv.; (-)-Deacetylpseudolaric acid A](/img/structure/B14022346.png)
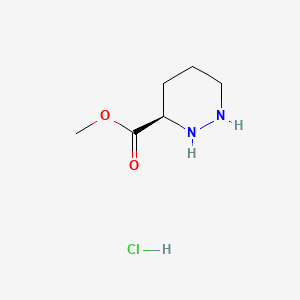

![1-[Bis(4-bromophenyl)methylideneamino]-2-methyl-guanidine](/img/structure/B14022372.png)
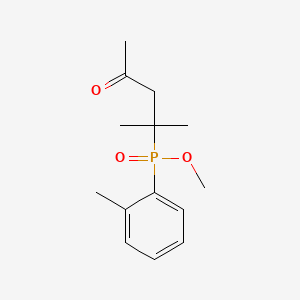

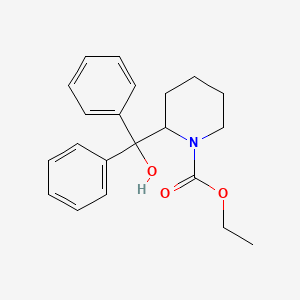


![[(3R,4S,8aR)-2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethenyl]-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate](/img/structure/B14022400.png)
